molecular formula C9H10F3N B1374990 (2-Methyl-4-(trifluoromethyl)phenyl)methanamine CAS No. 874571-73-0

(2-Methyl-4-(trifluoromethyl)phenyl)methanamine

Cat. No. B1374990
M. Wt: 189.18 g/mol
InChI Key: VMJKHBXPGXRDHD-UHFFFAOYSA-N
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Description

“(2-Methyl-4-(trifluoromethyl)phenyl)methanamine” is a chemical compound with the IUPAC name [2-methyl-4-(trifluoromethyl)phenyl]methanamine . It has a molecular weight of 189.18 . The compound is stored at room temperature and is in liquid form .


Molecular Structure Analysis

The InChI code for (2-Methyl-4-(trifluoromethyl)phenyl)methanamine is 1S/C9H10F3N/c1-6-4-8(9(10,11)12)3-2-7(6)5-13/h2-4H,5,13H2,1H3 . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

(2-Methyl-4-(trifluoromethyl)phenyl)methanamine is a liquid at room temperature . More detailed physical and chemical properties may be available in specialized chemical databases or safety data sheets.

Scientific Research Applications

1. Synthesis and Structural Analysis

The synthesis of compounds related to (2-Methyl-4-(trifluoromethyl)phenyl)methanamine has been a focus in several studies. For example, Aouine Younas et al. (2014) synthesized N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine, illustrating the compound's structural complexity and diverse potential applications in chemistry (Aouine Younas, El Hallaoui Abdelilah, & Alami Anouar, 2014).

2. Photocytotoxicity and Cellular Imaging

Iron(III) complexes involving similar compounds have been explored for their potential in cellular imaging and photocytotoxicity. Basu et al. (2014) investigated Iron(III) catecholates with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine for their unprecedented photocytotoxicity in red light, indicating potential applications in medical imaging and cancer treatment (Basu et al., 2014).

3. Catalyst Development

Compounds like 1-(3-(Pyridin-2-yl)phenyl)methanamine, which share a structural similarity to (2-Methyl-4-(trifluoromethyl)phenyl)methanamine, have been used in catalyst development. Roffe et al. (2016) demonstrated their use in catalytic applications showing good activity and selectivity, signifying the importance of these compounds in the field of catalysis (Roffe et al., 2016).

4. Transfer Hydrogenation Reactions

In the realm of transfer hydrogenation reactions, Karabuğa et al. (2015) synthesized (4-Phenylquinazolin-2-yl)methanamine and examined its use in catalysis, achieving high conversions and TOF values, underscoring the compound's relevance in organic synthesis and potential industrial applications (Karabuğa et al., 2015).

5. Synthesis of Unsaturated Compounds

Ganesh Shimoga et al. (2018) focused on synthesizing 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, highlighting the diverse synthetic routes and characterizations possible for compounds structurally related to (2-Methyl-4-(trifluoromethyl)phenyl)methanamine (Shimoga et al., 2018).

Safety And Hazards

The compound has several hazard statements including H227, H302, H314, H315, H319, H335, and H412 . These codes correspond to different types of hazards associated with the compound, such as flammability (H227), harmful if swallowed (H302), causes severe skin burns and eye damage (H314), causes skin irritation (H315), causes serious eye irritation (H319), may cause respiratory irritation (H335), and harmful to aquatic life with long-lasting effects (H412) .

properties

IUPAC Name

[2-methyl-4-(trifluoromethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N/c1-6-4-8(9(10,11)12)3-2-7(6)5-13/h2-4H,5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJKHBXPGXRDHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60727887
Record name 1-[2-Methyl-4-(trifluoromethyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60727887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methyl-4-(trifluoromethyl)phenyl)methanamine

CAS RN

874571-73-0
Record name 1-[2-Methyl-4-(trifluoromethyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60727887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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